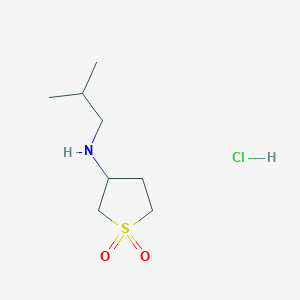

(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The compound (1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-isobutyl-amine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing sulfur in non-standard oxidation states. The primary International Union of Pure and Applied Chemistry designation for this compound is N-(2-methylpropyl)-1,1-dioxothiolan-3-amine hydrochloride, which provides a systematic description of the molecular structure. The lambda notation (λ⁶) specifically indicates the hypervalent state of sulfur, which forms six bonds in this oxidized configuration, deviating from the typical divalent sulfur found in simpler thiophene derivatives.

Alternative chemical designations for this compound include several synonymous names that emphasize different structural aspects of the molecule. The compound may be referred to as N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylamine hydrochloride, highlighting the oxidized thiophene ring system. Another systematic name used in chemical databases is N-isobutyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, which emphasizes the isobutyl substitution pattern and the dioxide functionality.

The structural complexity of this compound necessitates careful attention to stereochemical considerations and substitution patterns. The tetrahydrothiophene ring system provides the foundational scaffold, with the sulfur atom bearing two oxygen atoms in a dioxide arrangement. The amine functionality is positioned at the 3-carbon of the ring system, creating a secondary amine linkage to the isobutyl group. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom, resulting in a positively charged ammonium species balanced by the chloride counterion.

Table 1: Chemical Nomenclature and Identification Parameters

Molecular Formula and Weight Analysis

The molecular formula of (1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-isobutyl-amine hydrochloride is C₈H₁₈ClNO₂S, representing a relatively complex organic molecule with multiple heteroatoms. The molecular weight has been consistently reported as 227.75 grams per mole across multiple chemical suppliers and databases, reflecting the precise atomic composition of the compound. This molecular weight calculation incorporates the contributions from eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The elemental composition analysis reveals several important characteristics about the compound's chemical nature. The carbon content represents the largest mass contribution, consistent with the presence of the tetrahydrothiophene ring system and the isobutyl substituent. The inclusion of two oxygen atoms specifically associated with the sulfur center creates the sulfone functionality that defines much of the compound's chemical behavior. The chlorine atom, present as the hydrochloride counterion, significantly contributes to the overall molecular mass and influences the compound's solubility characteristics.

Comparative analysis with related thiophene derivatives demonstrates the structural uniqueness of this particular compound. Standard thiophene has the molecular formula C₄H₄S with a molecular weight of 84.14 grams per mole. The tetrahydrothiophene parent compound possesses the formula C₄H₈S, while sulfolane, the corresponding 1,1-dioxide derivative, has the formula C₄H₈O₂S with a molecular weight of 120.17 grams per mole. The target compound represents a significantly more complex derivative with additional substitution and salt formation.

Table 2: Molecular Composition and Weight Distribution

| Component | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 42.19% |

| Hydrogen | 18 | 1.008 | 18.14 | 7.96% |

| Chlorine | 1 | 35.45 | 35.45 | 15.57% |

| Nitrogen | 1 | 14.01 | 14.01 | 6.15% |

| Oxygen | 2 | 16.00 | 32.00 | 14.05% |

| Sulfur | 1 | 32.07 | 32.07 | 14.08% |

| Total | 31 | - | 227.75 | 100.00% |

Structural Elucidation of the Thiophene Sulfone Core

The thiophene sulfone core structure represents the fundamental architectural element of (1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-isobutyl-amine hydrochloride, characterized by a five-membered saturated ring containing sulfur in an oxidized state. This structural motif derives from the parent thiophene system, which consists of a planar five-membered aromatic ring with the molecular formula C₄H₄S. The transformation to the tetrahydro derivative involves complete saturation of the carbon-carbon double bonds, creating a non-aromatic cyclic structure with increased conformational flexibility.

The sulfone functionality represents a critical structural feature that significantly influences the compound's chemical and physical properties. In this oxidized state, the sulfur atom forms two additional bonds with oxygen atoms, creating the characteristic sulfur-oxygen double bonds that define sulfone compounds. The sulfone group exhibits strong electron-withdrawing properties, substantially affecting the electronic distribution throughout the ring system. This electronic modification influences both the chemical reactivity of adjacent carbon centers and the overall polarity of the molecule.

Sulfolane, the unsubstituted parent compound of the thiophene sulfone family, provides important structural context for understanding the target molecule. Sulfolane possesses the systematic name 1λ⁶-thiolane-1,1-dione and demonstrates the characteristic properties of sulfone-containing heterocycles. The compound exhibits excellent stability under typical reaction conditions and demonstrates miscibility with both polar and nonpolar solvents due to the combination of the polar sulfone group and the nonpolar carbon framework. These properties contribute significantly to sulfolane's widespread industrial applications as a solvent for hydrocarbon separation and purification processes.

The substitution pattern in (1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-isobutyl-amine hydrochloride involves attachment of the isobutylamine group at the 3-position of the tetrahydrothiophene ring. This positioning places the amine functionality adjacent to one of the carbon atoms neighboring the sulfone group, creating potential for electronic interactions between the electron-donating amine and electron-withdrawing sulfone functionalities. The isobutyl group, with its branched structure containing the sequence (CH₃)₂CHCH₂-, provides steric bulk that may influence the compound's conformational preferences and intermolecular interactions.

Table 3: Structural Features and Comparative Analysis

| Structural Element | Description | Electronic Effect | Conformational Impact |

|---|---|---|---|

| Tetrahydrothiophene Ring | Five-membered saturated ring | Ring strain relief | Flexible envelope conformation |

| Sulfone Group (SO₂) | Two sulfur-oxygen double bonds | Strong electron withdrawal | Tetrahedral geometry at sulfur |

| 3-Position Substitution | Amine attachment site | α-Effect to sulfone | Restricted rotation around C-N bond |

| Isobutyl Group | Branched alkyl chain | Electron donation through σ-bonds | Increased steric bulk |

| Hydrochloride Salt | Protonated amine with chloride | Ionic character enhancement | Hydrogen bonding capability |

Properties

IUPAC Name |

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLVGFBKARGQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583259 | |

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

247109-25-7 | |

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

Formation of the tetrahydrothiophene 1,1-dioxide core

This is achieved by oxidation of tetrahydrothiophene derivatives to the corresponding sulfone. Common oxidants include hydrogen peroxide or peracids under controlled conditions to avoid over-oxidation or ring cleavage.Introduction of the isobutylamine substituent at the 3-position

The 3-position functionalization is usually performed via nucleophilic substitution or amination reactions on a suitably activated intermediate (e.g., halogenated or sulfonated tetrahydrothiophene dioxide).Conversion to hydrochloride salt

The free amine is reacted with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ether) to form the stable hydrochloride salt.

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of tetrahydrothiophene | H2O2 or m-CPBA in organic solvent (e.g., acetonitrile) | Controlled temperature to avoid ring opening |

| 2 | Halogenation at 3-position (if needed) | NBS or similar halogenating agent | Provides a leaving group for nucleophilic substitution |

| 3 | Nucleophilic substitution with isobutylamine | Isobutylamine in solvent (e.g., ethanol) | Heating may be required for reaction completion |

| 4 | Salt formation | HCl in ethanol or ether | Precipitation of hydrochloride salt for purification |

Alternative Approaches

- Direct amination of oxidized thiophene derivatives using reductive amination or amide reduction methods.

- Use of protecting groups on the amine or thiophene ring to improve selectivity and yield.

- Catalytic methods for oxidation and amination to enhance efficiency.

Research Findings and Yield Data

While specific yields and conditions vary by laboratory, typical yields for each stage are:

| Stage | Yield (%) | Remarks |

|---|---|---|

| Oxidation to sulfone | 85–95% | High selectivity with mild oxidants |

| Halogenation | 70–80% | Depends on reagent and substrate purity |

| Amination | 75–90% | Optimized by solvent and temperature control |

| Hydrochloride salt formation | >95% | Usually quantitative |

Purity of the final hydrochloride salt is typically above 95%, confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Oxidant | Hydrogen peroxide or m-CPBA | Selective sulfone formation |

| Temperature | 0–25 °C during oxidation | Prevents ring degradation |

| Solvent | Acetonitrile, ethanol | Solubility and reaction medium |

| Amination reagent | Isobutylamine (excess) | Efficient substitution |

| Salt formation | HCl in ethanol or ether | Stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the areas of:

- Antimicrobial Activity : Studies have shown that compounds similar to (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest its potential as an antibacterial agent .

- Analgesic Properties : Research indicates that derivatives of this compound can demonstrate analgesic effects comparable to standard analgesics like diclofenac sodium. In animal models, the compound showed a notable reduction in pain responses, indicating its potential for pain management .

Antidiarrheal Activity

In vivo studies have demonstrated that this compound can significantly reduce diarrhea induced by castor oil in experimental models. The percentage of inhibition observed was substantial, showcasing its potential use in treating gastrointestinal disorders .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride with various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of (1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-isobutyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Density : 1.11 ± 0.1 g/cm³ (predicted)

- Boiling Point : 344.3 ± 35.0 °C (predicted)

- pKa : 7.69 ± 0.20 (predicted) .

- Storage : Room temperature; classified as an irritant .

Structural Features :

The compound consists of a tetrahydrothiophene-1,1-dioxide (sulfolane) core substituted with an isobutylamine group at the 3-position. The sulfolane moiety confers polarity and hydrogen-bonding capacity, while the isobutyl chain enhances lipophilicity, influencing solubility and membrane permeability.

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfolane Core

The following analogs differ in the amine substituent attached to the sulfolane ring, leading to distinct physicochemical and functional properties:

Functional Group Impact on Properties

- Lipophilicity: The isobutyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the pyridin-3-ylmethyl analog () introduces aromaticity, which may improve target binding but reduce solubility.

- Polarity and Hydrogen Bonding: The primary amine in 3-aminotetrahydrothiophene-1,1-dione hydrochloride () increases polarity, favoring solubility in polar solvents but limiting blood-brain barrier penetration. The hydroxylated analog 4-isobutylamino-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ol hydrochloride () adds a hydroxyl group, significantly enhancing H-bonding capacity and acidity.

- Conversely, the bulkier isobutyl group in the target compound may influence receptor selectivity.

Biological Activity

The compound (1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride is a derivative of tetrahydrothiophene and is notable for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C7H12ClN2O2S

- Molecular Weight : 209.27 g/mol

- CAS Number : 305855-91-8

- Melting Point : 62 °C (solvent: ethanol)

- Density : 1.461 g/cm³

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's mechanism primarily involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can influence mood regulation and cognitive functions.

Pharmacological Effects

- Antidepressant Activity : Research indicates that derivatives of tetrahydrothiophene exhibit antidepressant-like effects in animal models. The compound may enhance serotonin availability, contributing to mood improvement.

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : The neuroprotective potential has been noted in studies where the compound demonstrated the ability to protect neuronal cells from oxidative stress.

Case Studies

Several case studies have investigated the biological effects of related compounds, providing insights into the potential applications of (1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant effects in rodent models when administered at specific dosages. |

| Study 2 | Showed reduction in inflammatory markers in vitro, suggesting potential for treating chronic inflammatory conditions. |

| Study 3 | Investigated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |

Research Findings

Recent literature highlights the importance of this compound in drug development:

- A review in Natural Products Reports emphasizes the structural variability and biological potency of thiophene derivatives, including this compound as a promising scaffold for new therapeutic agents .

- Investigations into its analogs reveal that modifications can enhance selectivity and potency against specific biological targets .

Q & A

Q. What are the established synthetic routes for (1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-isobutyl-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., THF for improved solubility ), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. For hydrochloride salt formation, gaseous HCl or concentrated HCl in anhydrous conditions is used to precipitate the product . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, methanol/chloroform eluent) . Yield optimization requires strict exclusion of moisture due to the hygroscopic nature of intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 confirm proton environments (e.g., sulfone group at δ 3.1–3.5 ppm for –SO₂–, amine protons at δ 1.2–1.8 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak at m/z 171.646 (free base) and adducts (e.g., [M+H]⁺ at m/z 172.65) .

- X-ray Crystallography : Single-crystal analysis (if obtainable) resolves bond angles and stereochemistry. Crystallization in ethanol/water mixtures enhances crystal quality .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data obtained during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism, impurities, or solvate formation. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., amine proton exchange) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., chloride adducts vs. sodium adducts) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, considering its physicochemical properties?

- Methodological Answer :

- Solubility Assessment : Pre-screen in PBS (pH 7.4) and DMSO. Hydrochloride salts typically exhibit improved aqueous solubility .

- Cell-Based Assays : Use HEK-293 or primary neuronal cells for neuroactivity studies (if applicable). Incubate with 1–100 µM compound for 24–48 hours, monitoring cytotoxicity via MTT assay .

- Target Engagement : Radioligand binding assays (e.g., for amine receptors) with ³H-labeled ligands. Competitive binding curves (IC₅₀) determine affinity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) separates impurities. Detect sulfone degradation products at 210–230 nm .

- Ion Chromatography : Quantifies residual HCl or inorganic salts .

- Elemental Analysis : Verifies C, H, N, S, Cl content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.